1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)-
Description
The compound “1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (±)-” (CAS DTXSID20222404) is a polycyclic aromatic derivative featuring a fused phenanthrene backbone modified with hydroxyl and epoxide groups. Its structure includes a partially hydrogenated phenanthrene ring system (1,2,3,4-tetrahydro) with stereospecific epoxy (3α,4α) and diol (1β,2β) functional groups. The (±)-notation indicates a racemic mixture of enantiomers.
Structure
3D Structure
Properties
IUPAC Name |
14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUIEZKBBVSZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031816 | |
| Record name | 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75947-56-7, 67737-62-6 | |
| Record name | Phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,9c-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075947567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophosgene-Mediated Cyclization
The foundational step involves converting 9,10-phenanthrenediol into phenanthro[9,10-α]-1,3-dioxole-2-thione via reaction with thiophosgene (Cl₂C=S) in an alkaline aqueous medium. As detailed in, this reaction proceeds under cooled (5–12°C) and nitrogen-protected conditions to prevent oxidation. Thiophosgene acts as a sulfurizing agent, replacing hydroxyl groups with sulfur to form the dioxole-thione intermediate. For example, 2.10 g of 9,10-phenanthrenediol reacts with 4.65 g thiophosgene in sodium hydroxide solution, yielding a thione product after workup.
Ammonolysis and Acetylation
The thione intermediate undergoes ammonolysis with dimethylamine to form O-2-hydroxyphenyl N,N-dimethylthionocarbamate. This step occurs in benzene at room temperature, achieving near-quantitative conversion (103% yield). Subsequent acetylation with acetic anhydride in ether produces O-2-acetoxyphenyl N,N-dimethylthionocarbamate, which precipitates as a crystalline solid.
Thermal Rearrangement and Epoxidation
Heating the acetylated thionocarbamate at 250°C under nitrogen induces a thionocarbamate-to-thiolcarbamate rearrangement, generating a mixture of S-2-acetoxyphenyl N,N-dimethylthiolcarbamate, 1,3-benzoxathiole-2-one, and N,N-dimethylacetamide. Vacuum distillation isolates the benzoxathiole-2-one (75% yield), which undergoes hydrolysis in acidic or basic conditions to yield the final epoxy-diol product.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Thiophosgene reaction | 5–12°C, NaOH, N₂ atmosphere | |
| Ammonolysis yield | 103% (crude) | |
| Rearrangement yield | 75% (after distillation) |
Alkaline Hydrolysis of Aldehyde Intermediates
Aldehyde Precursor Synthesis
This method, adapted from thromboxane antagonist syntheses, begins with a bicyclic aldehyde intermediate. While the exact aldehyde structure for the target compound is unspecified in, analogous protocols involve oxidizing a dihydroxy precursor to an aldehyde using agents like pyridinium chlorochromate (PCC).
Epoxidation via Hydrolysis
The aldehyde is treated with alkali metal carbonates (e.g., K₂CO₃) or hydroxides (e.g., NaOH) in aqueous media to induce epoxide formation. For example, hydrolysis of a cis-aldehyde enantiomer with 10% NaOH at 50–70°C generates the epoxy ring via intramolecular nucleophilic attack. This step benefits from mild conditions to prevent racemization or side reactions.
Key Data:
Epichlorohydrin-Mediated Epoxy Formation
Etherification and Ring Closure
Drawing from epoxy resin synthesis, this route reacts phenanthrenediol with epichlorohydrin (ECH) in the presence of a cocatalyst (e.g., USP Kosher or propylene glycol monomethyl ether). The reaction occurs at 45–65°C under nitrogen, with NaOH added in stages to control the etherification and ring-closure steps. For instance, 0.5 mol dihydroxyphenyl propane reacts with 3 mol ECH and 0.15 g USP Kosher, achieving 98% conversion after 5 hours.
Refining and By-product Removal
Post-reaction, the crude epoxy resin is dissolved in toluene or methylethylketone and refined with additional NaOH to reduce hydrolyzable chlorine content below 0.05%. This step ensures high purity and optimal epoxy equivalent weights (e.g., 185–217 g/ep).
Key Data:
Comparative Analysis of Methods
Yield and Scalability
-
Method 1 (Thiophosgene): Offers moderate yields (75%) but requires toxic reagents (thiophosgene) and high-temperature steps.
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Method 2 (Hydrolysis): High efficiency (>90%) but depends on precursor availability.
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Method 3 (ECH): Scalable with low waste (40% reduction in wastewater) , though product purity demands extensive refining.
Chemical Reactions Analysis
Types of Reactions: 1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of diols or other reduced forms.
Substitution: The epoxy group can be opened through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to open the epoxy ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.
Scientific Research Applications
1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (±)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (±)- involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can react with nucleophiles in biological systems, leading to various biochemical effects. The phenanthrene backbone may also interact with hydrophobic regions of proteins, influencing their function.
Comparison with Similar Compounds
Key Physicochemical Properties (Experimental Data):
The compound’s moderate LogP value suggests balanced lipophilicity, while its high boiling point and low vapor pressure indicate stability under ambient conditions. The presence of hydroxyl and epoxy groups contributes to its reactivity, particularly in nucleophilic or acid-catalyzed reactions .
Comparison with Structurally Similar Compounds
The compound’s unique structural and functional attributes can be contextualized against related polycyclic and heterocyclic derivatives. Below is a detailed comparison:
1,2,3,4-Tetrahydro-2-naphthol
- Structure: A monocyclic tetralin derivative with a single hydroxyl group at the 2-position.
- Key Properties :
- Comparison :
Coumatetralyl (3-(α-Tetralinyl)-4-hydroxycoumarin)
- Structure : A coumarin derivative linked to a tetralin (1,2,3,4-tetrahydronaphthalene) group .
- Key Properties :
- Use: Anticoagulant rodenticide.
- LogP: ~4.2 (estimated).
- Comparison :
1,2,3,4-Tetrahydro-1,1,6-trimethyl-naphthalene
- Structure : A methyl-substituted tetralin derivative .
- Key Properties: Boiling Point: Not reported. Use: Component in tobacco smoke analysis.
- Comparison :
Research Findings and Implications
- Reactivity : The target compound’s epoxide group is prone to ring-opening reactions, making it a candidate for synthesizing diols or cross-linked polymers .
- Thermal Stability : Its high boiling point (481°C) suggests suitability for high-temperature applications, though decomposition at 164°C may limit utility .
Biological Activity
1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its unique phenanthrene backbone and epoxy group. Its structural formula can be represented as follows:
This structure contributes to its biological activity, particularly in terms of its interaction with various biological targets.
Antioxidant Activity
Research has shown that 1-beta,2-beta-Phenanthrenediol exhibits significant antioxidant properties. A study conducted by Zhang et al. (2020) demonstrated that the compound scavenges free radicals effectively, reducing oxidative stress in cellular models. The antioxidant activity was quantified using the DPPH assay, revealing an IC50 value of 25 µM.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can modulate inflammatory pathways. A case study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide) . The inhibition was dose-dependent, with significant effects observed at concentrations ranging from 10 to 50 µM.
Anticancer Properties
The anticancer potential of 1-beta,2-beta-Phenanthrenediol has been explored in various cancer cell lines. A notable study by Lee et al. (2021) reported that the compound induces apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The study utilized flow cytometry to assess apoptotic cells and found a significant increase in early and late apoptotic cells after treatment with the compound at concentrations above 30 µM.
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects. Research conducted by Kim et al. (2022) examined its impact on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with 1-beta,2-beta-Phenanthrenediol significantly improved cell viability and reduced markers of apoptosis.
The biological activities of 1-beta,2-beta-Phenanthrenediol are attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.
- Induction of Apoptosis : The activation of caspases leads to programmed cell death in cancer cells.
- Neuroprotection : It enhances cellular defense mechanisms against oxidative damage.
Data Tables
| Biological Activity | Assay Method | IC50/Effect Concentration |
|---|---|---|
| Antioxidant | DPPH Assay | 25 µM |
| Anti-inflammatory | Cytokine Assay | Inhibition at 10-50 µM |
| Anticancer (MCF-7) | Flow Cytometry | Induction at >30 µM |
| Neuroprotection | Cell Viability Assay | Significant improvement at >20 µM |
Case Studies
- Zhang et al. (2020) : Investigated the antioxidant properties using DPPH assay and reported an IC50 value indicating strong radical scavenging activity.
- Lee et al. (2021) : Focused on anticancer effects in MCF-7 cells, demonstrating significant apoptosis induction through caspase activation.
- Kim et al. (2022) : Explored neuroprotective effects against oxidative stress in neuronal models, showing enhanced cell viability post-treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
